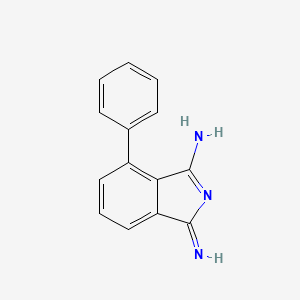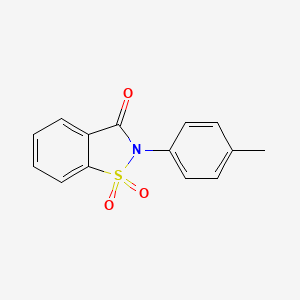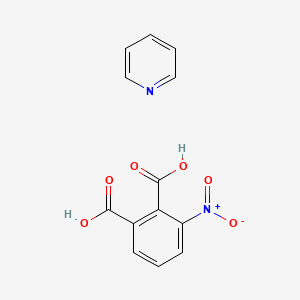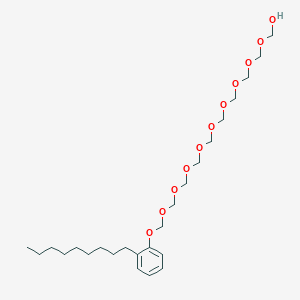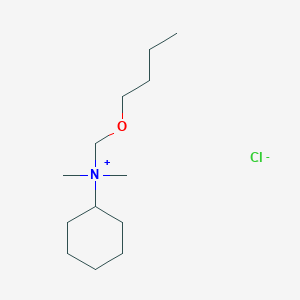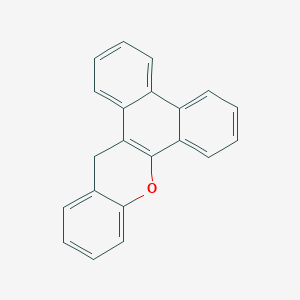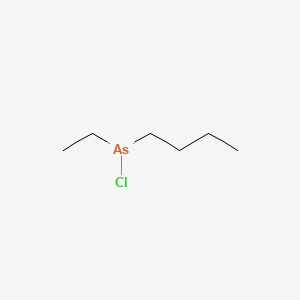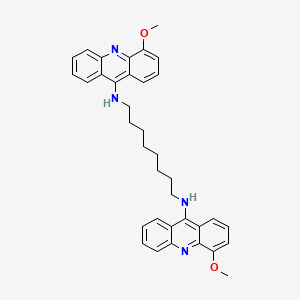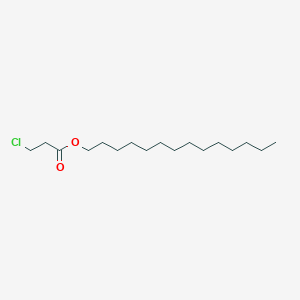
Tetradecyl 3-chloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of 3-chloropropanoic acid and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradecyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with tetradecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and controlled reaction environments ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecyl 3-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Major Products Formed
Applications De Recherche Scientifique
Tetradecyl 3-chloropropanoate has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of tetradecyl 3-chloropropanoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 3-chloropropanoic acid, which may interact with cellular enzymes and pathways . The ester bond in this compound allows it to act as a prodrug, releasing the active 3-chloropropanoic acid upon hydrolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropropanoic Acid: A precursor to tetradecyl 3-chloropropanoate, it shares similar chemical properties but lacks the long alkyl chain.
Heptadecyl 3-chloropropanoate: Another ester derivative of 3-chloropropanoic acid, it has a longer alkyl chain compared to this compound.
Uniqueness
This compound is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it suitable for applications where a balance between hydrophobicity and reactivity is required .
Propriétés
Numéro CAS |
64120-16-7 |
|---|---|
Formule moléculaire |
C17H33ClO2 |
Poids moléculaire |
304.9 g/mol |
Nom IUPAC |
tetradecyl 3-chloropropanoate |
InChI |
InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-20-17(19)14-15-18/h2-16H2,1H3 |
Clé InChI |
KUZUNHDCZIJWAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



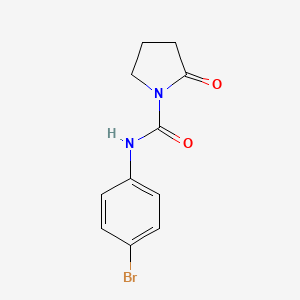
![8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14493453.png)

